molecular formula C19H27ClN2O2 B15186305 4-Morpholinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride CAS No. 85564-99-4

4-Morpholinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride

Cat. No.: B15186305
CAS No.: 85564-99-4
M. Wt: 350.9 g/mol
InChI Key: CHKXPJFFBCVAQF-UHFFFAOYSA-N
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Description

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride is a complex organic compound belonging to the class of indanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves multiple steps, starting from the appropriate indane derivative. The key steps typically include:

    Formation of the Indane Core: This involves cyclization reactions to form the hexahydro-s-indacen structure.

    Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine group is introduced.

    Formation of the Propanamide Linkage: This involves amide bond formation through condensation reactions.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain proteins and enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit the NLRP3 inflammasome, a protein complex involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate the NLRP3 inflammasome sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

85564-99-4

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-morpholin-4-ylpropanamide;hydrochloride

InChI

InChI=1S/C19H26N2O2.ClH/c22-18(7-8-21-9-11-23-12-10-21)20-19-16-5-1-3-14(16)13-15-4-2-6-17(15)19;/h13H,1-12H2,(H,20,22);1H

InChI Key

CHKXPJFFBCVAQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)CCN4CCOCC4.Cl

Origin of Product

United States

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